molecular formula C17H17F3N4C4H4O4 B1166129 Nona-3,7-dien-1-ol CAS No. 100606-75-5

Nona-3,7-dien-1-ol

Cat. No.: B1166129
CAS No.: 100606-75-5
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Description

Nona-3,7-dien-1-ol is a nine-carbon unsaturated alcohol with conjugated double bonds at positions 3 and 7 and a hydroxyl group at carbon 1. The compound’s conjugated diene system and terminal hydroxyl group suggest roles in fragrance synthesis, enzymatic interactions, or as intermediates in organic synthesis .

Properties

CAS No.

100606-75-5

Molecular Formula

C17H17F3N4C4H4O4

Synonyms

3,7-Nonadien-1-ol

Origin of Product

United States

Comparison with Similar Compounds

Nona-3,5-dien-2-ol

  • Structure : Differs in hydroxyl position (C2) and double bond positions (3,5 vs. 3,7).
  • Source : Major phytochemical in Carica papaya seeds .

(E)-Octa-3,7-dien-1-ol

  • Structure : Shorter carbon chain (C8 vs. C9) with similar double bond positions.
  • Reactivity : Forms halogenated bicyclic molecules with aldehydes, highlighting how chain length affects cyclization efficiency .
  • Application: Suggests Nona-3,7-dien-1-ol may undergo similar reactions but with altered steric outcomes due to the longer chain.

3,7-Dimethyl-2,6-octadien-1-ol (Nerol)

  • Structure : C10 terpene alcohol with methyl groups at C3 and C7; double bonds at 2,4.
  • Safety: Classified as an irritant (GHS Category 5), with stricter handling requirements compared to non-methylated analogs .
  • Use: Widely used in fragrances, indicating that this compound’s lack of methyl groups might reduce its volatility or scent profile .

(E)-4,8-Dimethylthis compound (Homogeraniol)

  • Structure : Branched C11 analog with methyl groups at C4 and C6.

Nona-3,6-diyn-1-ol

  • Structure: Triple bonds at 3,6 positions (vs. double bonds in this compound).
  • Application : Acts as an insect pheromone, emphasizing how triple bonds increase rigidity and volatility compared to dienic analogs .
  • Safety: Requires specific first-aid measures for inhalation, suggesting diynols may pose higher respiratory risks than dienols .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Molecular Formula Key Features Applications/Significance References
This compound C₉H₁₆O Conjugated dienes (3,7), terminal -OH Potential fragrance intermediate
Nona-3,5-dien-2-ol C₉H₁₆O Dienes (3,5), -OH at C2 Phytochemical in papaya seeds
(E)-Octa-3,7-dien-1-ol C₈H₁₄O Shorter chain (C8), similar dienes Bicyclic halogenation precursor
Nerol C₁₀H₁₈O Methyl groups, dienes (2,6) Fragrance component
Nona-3,6-diyn-1-ol C₉H₁₂O Triple bonds (3,6) Insect pheromone

Research Findings and Implications

  • Synthetic Utility: this compound’s linear structure may favor straightforward reduction or oxidation pathways, unlike branched analogs like homogeraniol, which require precise steric control .
  • Biological Interactions: The inhibition of enzymatic reactions by 4,8-dimethylnon-7-en-1-ol (a structural analog) suggests that even minor modifications (e.g., methyl groups, double bond position) can significantly alter biochemical activity .
  • Fragrance Potential: Nerol and citronellol’s industrial use highlights the importance of methyl groups and double bond conjugation in scent profiles, which this compound may lack .

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